Methomyl oxime
Description
Methomyl oxime (C₃H₆N₂OS) is a critical intermediate in the degradation pathway of methomyl, a highly toxic oxime carbamate insecticide. Methomyl (IUPAC name: S-methyl N-(methylcarbamoyloxy) thioacetimidate) is widely used to control arthropods, nematodes, and crop pests due to its acetylcholinesterase-inhibiting activity . Its high solubility in water (57.9 g/L at 25°C) and low soil adsorption lead to environmental persistence, necessitating degradation via physicochemical or microbial pathways . During degradation, methomyl undergoes hydroxylation and cleavage of ester or N-O bonds, forming this compound as a transient metabolite before mineralization into acetonitrile, CO₂, and inorganic ions . This compound itself is synthesized industrially via chlorination of acetaldoxime followed by thioesterification with methyl mercaptan in N-methylpyrrolidone (NMP) solvent, achieving high yields and purity .
Properties
IUPAC Name |
methyl N-hydroxyethanimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVWCPZVQACAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027754 | |
| Record name | S-Methyl N-hydroxythioacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-94-5 | |
| Record name | Methomyl oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methomyl oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-Methyl N-hydroxythioacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-hydroxythioimidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
This method involves the condensation of methyl isocyanate (MIC) with methomyl-oxime (MHTA) in aqueous medium under catalytic conditions. The reaction proceeds via nucleophilic addition, where the oxime’s hydroxyl group reacts with MIC’s electrophilic carbonyl carbon.
Procedure and Optimization
As detailed in CN102924354A , the synthesis occurs in water at 50–80°C using triethylamine as a catalyst. Key parameters include:
-
Molar ratios : MHTA : MIC : catalyst : H₂O = 1 : 1.3–1.6 : 0.009–0.015 : 20–30
-
Temperature : 50–80°C (optimal yield at 60–70°C)
-
Cooling phase : Rapid cooling to -5–0°C precipitates this compound crystals.
Table 1: Performance of Methyl Isocyanate Method
| Parameter | Value Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction temperature | 50–80°C | 90–92 | ≥98 |
| Catalyst loading | 0.9–1.5 mol% | 89–91 | 97–98 |
| Cooling rate | 5°C/min | 92–94 | 98–99 |
This method eliminates organic solvents, reducing environmental contamination and production costs by ~20% compared to toluene-based systems.
Hydroxylamine Salt Method
Reaction Pathway
Developed in US4683322A , this approach reacts S-alkyl thiolimidic ester salts with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in solvents like N-methylpyrrolidone (NMP). The reaction occurs at pH 0–2 to prevent base-induced decomposition:
Critical Parameters
-
pH control : Maintained below 2 using ammonium bicarbonate.
-
Temperature : 25–50°C (optimal at 35–45°C).
Table 2: Hydroxylamine Salt Method Performance
| Condition | Outcome |
|---|---|
| NMP concentration | 15–25% w/v |
| Reaction time | 2–4 hours |
| Yield | 85–90% |
| Purity | ≥95% |
This method achieves higher throughput than traditional DMF-based systems but requires stringent pH control to avoid side reactions.
Acetaldehyde Oxime Chlorination
Synthetic Route
As described in US4327033A , acetaldoxime is chlorinated to form acethydroxamoyl chloride (AHC), which subsequently reacts with methyl mercaptan:
-
Chlorination :
-
Thioesterification :
Process Details
-
Temperature : -10–0°C during chlorination; 0–10°C during thioesterification.
Table 3: Chlorination-Thioesterification Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chlorination | 85–88 | 90–92 |
| Thioesterification | 92–95 | 95–97 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Cost Index | Environmental Impact | Scalability |
|---|---|---|---|---|
| Methyl isocyanate | 90–92 | 1.0 | Low (water solvent) | High |
| Hydroxylamine salt | 85–90 | 1.2 | Moderate (NMP use) | Moderate |
| Acetaldehyde chlorination | 80–90 | 1.5 | High (Cl₂ handling) | Low |
The methyl isocyanate method is favored industrially due to its scalability and reduced waste. However, the hydroxylamine salt route offers better purity for pharmaceutical-grade applications.
Stability and Degradation Considerations
This compound degrades rapidly in alkaline conditions (pH 9.2), with a half-life of 15–17 days, compared to 20–29 days at neutral or acidic pH. Storage under inert atmospheres at -5°C is recommended to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Methomyl oxime undergoes various chemical reactions, including hydroxylation, oxidation, and the cleavage of ester, carbon-nitrogen, carbon-sulfur, and nitrogen-oxygen bonds . These reactions are essential for its degradation and detoxification in the environment.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorine, sodium methyl mercaptide, and sodium hydroxide. The reactions are typically carried out in organic solvents under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include methyl carbamic acid and this compound itself. These products are further degraded by microbial action into simpler compounds such as acetonitrile and carbon dioxide .
Scientific Research Applications
Synthesis of Methomyl
Methomyl oxime is a key intermediate in the production of methomyl. The synthesis involves a two-stage reaction process:
- Stage 1 : Chlorination of acetaldoxime to form acethydroxamoyl chloride.
- Stage 2 : Thioesterification with methyl mercaptan to yield this compound.
Recent advancements have highlighted the use of N-methylpyrrolidone (NMP) as a solvent to enhance yield and purity during these reactions, achieving up to 96% efficiency in the conversion process . This method demonstrates significant improvements over previous techniques that often resulted in lower yields due to dilution effects.
Agricultural Applications
Methomyl, derived from this compound, is extensively utilized in agriculture for pest control. It effectively targets various insect classes, including:
- Lepidoptera
- Hemiptera
- Homoptera
- Diptera
- Coleoptera
The mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to nerve failure in pests . However, its extensive use raises concerns regarding environmental toxicity and the development of resistance among pest populations.
Environmental Fate and Toxicology
The environmental impact of methomyl and its degradation products, including this compound, has been a subject of research. Key findings include:
- Degradation Pathways : Methomyl undergoes degradation through hydrolysis and microbial activity, with this compound being one of the primary metabolites . Studies indicate that methomyl is moderately to highly toxic to aquatic life and poses risks to non-target species .
- Persistence : Methomyl has a low vapor pressure and is not significantly volatilized from soil or water. Its moderate-to-high water solubility facilitates hydrolysis under alkaline conditions, which is a major degradation pathway .
Biodegradation Potential
Biodegradation represents a promising approach for mitigating the environmental impact of methomyl residues. Various bacterial species have been identified that can metabolize methomyl as a carbon or nitrogen source. This bioremediation potential is being explored as an eco-friendly method for detoxifying contaminated environments .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
Methomyl oxime exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the target pests . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1. Microbial Degradation Efficiency of this compound
Biological Activity
Methomyl oxime, an important metabolite of the carbamate insecticide methomyl, has garnered attention due to its biological activity and environmental implications. Methomyl itself is widely used in agriculture for pest control, but its oxime derivative also exhibits significant biological effects, particularly regarding toxicity and degradation pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Toxicological Effects
This compound is recognized for its potent toxicity across various species, including mammals, amphibians, and aquatic organisms. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to overstimulation of the nervous system.
- Toxicity Levels :
Case Studies on Toxicity
- Human Poisoning Incidents :
- Amphibian Studies :
This compound acts primarily by inhibiting AChE, which is crucial for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles and glands.
- Inhibition Concentrations :
Environmental Impact and Degradation
This compound's persistence in the environment is influenced by its degradation pathways. It is primarily degraded by microbial action and abiotic processes.
Degradation Pathways
Summary of Biological Activity Findings
- Acute Toxicity : this compound exhibits acute toxicity in various species with LC values indicating high risk levels.
- Chronic Effects : Long-term exposure can lead to reproductive toxicity in mammals, affecting testicular function and hormone levels .
- Environmental Persistence : While methomyl is rapidly degraded by microbes, its metabolites like this compound may persist longer in certain environments.
Q & A
Basic: What analytical methods are recommended for detecting Methomyl oxime in biological samples, and how can they be optimized for accuracy?
Methodological Answer:
To detect this compound in biological matrices, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods. The Chinese national forensic standard GA/T 1619-2019 specifies protocols for sample preparation, including solvent extraction (e.g., acetonitrile), solid-phase cleanup, and derivatization (if required) to enhance volatility for GC-MS . For LC-MS, direct analysis after extraction is feasible due to its compatibility with polar compounds. Key parameters include:
- GC-MS : Use a DB-17 column, with this compound eluting at ~5.9 minutes; limit of detection (LOD) as low as 2 ng .
- LC-MS : Employ C18 columns with mobile phases optimized for ionizable functional groups (e.g., methanol/water with 0.1% formic acid).
Validation : Include matrix-matched calibration to account for interference and spike recovery tests (85–115%) to ensure precision .
Basic: What are the primary environmental transformation pathways of Methomyl to this compound, and how are these degradates characterized?
Methodological Answer:
Methomyl undergoes alkaline hydrolysis and photolysis to form this compound (S-methyl-N-hydroxythioacetimidate), detected at up to 44% yield in hydrolysis studies . Key steps for characterization:
Extraction : Use aqueous/organic phase partitioning (e.g., dichloromethane) to isolate degradates.
Identification : Compare retention times and mass spectra (e.g., m/z 118 for this compound) against synthetic standards using GC-MS or LC-MS .
Quantification : Apply isotope dilution or external calibration curves. Note that this compound is volatile and requires stabilization (e.g., acidification) during storage .
Advanced: How can researchers resolve contradictions in reproductive toxicity data for this compound, particularly regarding concentration-dependent effects?
Methodological Answer:
Discrepancies often arise from experimental design flaws , such as inadequate control for solvent toxicity or inconsistent exposure durations. To address this:
Standardize Exposure Conditions : Use OECD guidelines for aquatic toxicity tests (e.g., fixed pH, temperature) to minimize confounding variables .
Dose-Response Curves : Include multiple concentrations (e.g., 0.1–10 mg/L) and nonlinear regression models to assess EC50 values.
Negative Controls : Test solvent-only groups (e.g., acetone carriers) to isolate this compound-specific effects .
Meta-Analysis : Pool data from studies with comparable designs (e.g., similar species, endpoints) to identify trends obscured by individual study limitations .
Advanced: What strategies improve the sensitivity and selectivity of this compound detection in complex environmental matrices (e.g., soil, sediment)?
Methodological Answer:
Complex matrices require enhanced sample cleanup and advanced instrumentation :
Matrix Removal : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) kits with PSA/C18 sorbents to remove lipids and pigments .
Derivatization : Convert this compound to a less volatile derivative (e.g., trimethylsilylation for GC-MS) to improve peak resolution .
High-Resolution MS (HRMS) : Employ Orbitrap or Q-TOF systems to differentiate this compound (C3H7NOS, exact mass 105.0248) from co-eluting interferents .
Method Blanks : Run parallel samples without analytes to identify background contamination sources .
Advanced: How can researchers assess the long-term ecological impact of this compound accumulation in aquatic systems?
Methodological Answer:
Persistence Studies : Measure half-life (t1/2) in water/sediment under varying pH and UV conditions. This compound’s t1/2 is <60 days in most environments, classifying it as non-persistent .
Bioaccumulation Factor (BAF) : Use stable isotope tracers in fish models to quantify BAF; current data suggest low bioaccumulation potential (log Kow <1) .
Community-Level Effects : Conduct microcosm/mesocosm studies to evaluate impacts on algal blooms, invertebrate diversity, and nutrient cycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
